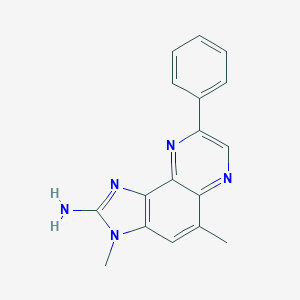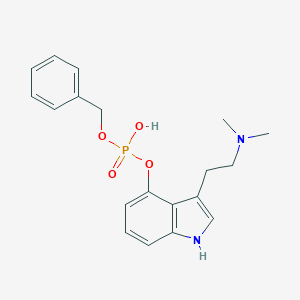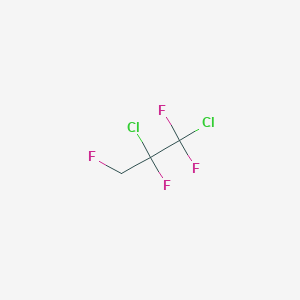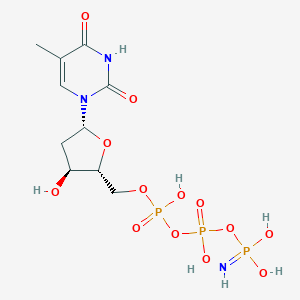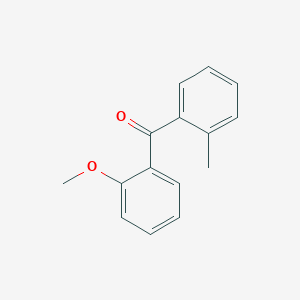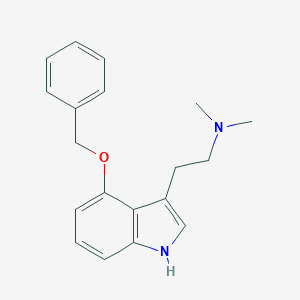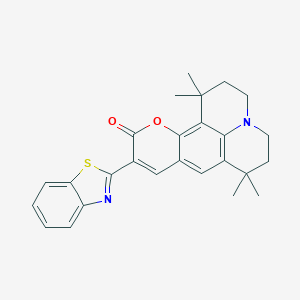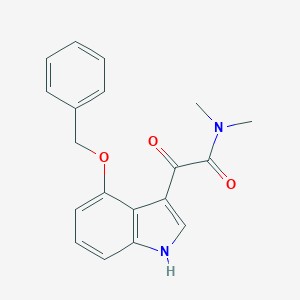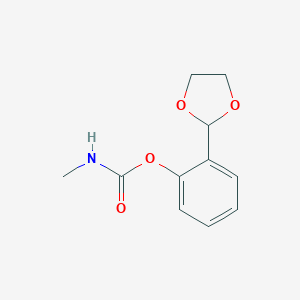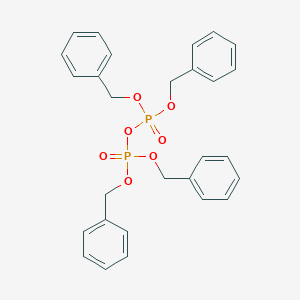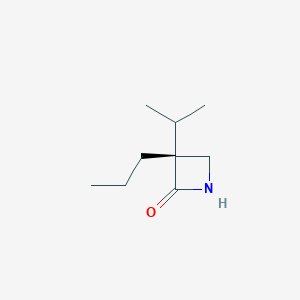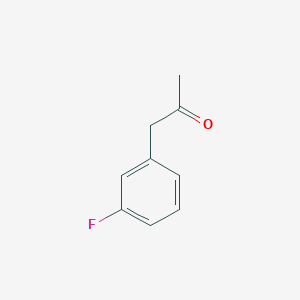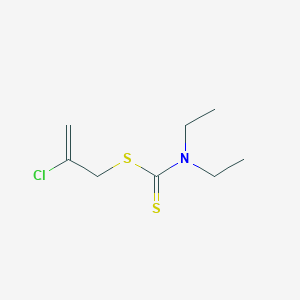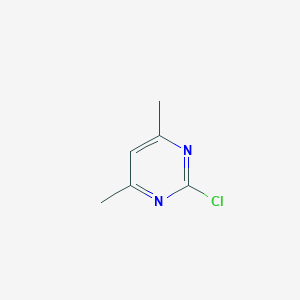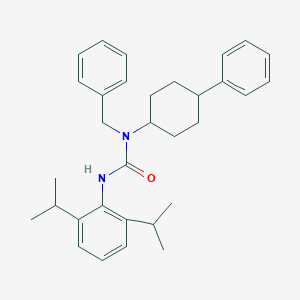
trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-N-(2,6-Diisopropylphenyl)-N'-benzyl-N'-(4-phenylcyclohexyl)urea, also known as DIPhenylcyclohexylurea (DPCU), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DPCU is not fully understood, but it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition can reduce inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, and its activation can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
DPCU has been found to exhibit unique biochemical and physiological effects. In a study conducted by Wang et al. (2017), DPCU was found to reduce the production of inflammatory cytokines and increase the expression of PPARγ in macrophages. DPCU has also been found to reduce the levels of amyloid-beta and tau proteins in the brain, which are implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCU has several advantages for lab experiments, including its high purity and stability. However, DPCU also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DPCU. In the field of medicinal chemistry, DPCU could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. In the field of neuroscience, DPCU could be studied further for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In the field of immunology, DPCU could be studied further for its potential as an anti-inflammatory and immunomodulatory agent. Overall, DPCU has significant potential for scientific research and could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, DPCU is a urea derivative that has been synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects. DPCU has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and immunology. Further research on DPCU could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
DPCU has been synthesized through a specific method that involves the reaction of 2,6-diisopropylaniline, benzyl isocyanate, and 4-phenylcyclohexyl isocyanate in the presence of a catalyst. The reaction yields DPCU as a white solid, which can be purified through recrystallization. The synthesis of DPCU has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
DPCU has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, DPCU has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al. (2016), DPCU was found to exhibit significant anti-inflammatory and analgesic effects in animal models. DPCU has also been studied for its potential as a therapeutic agent for Alzheimer's disease. In a study conducted by Li et al. (2018), DPCU was found to improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease.
Propiedades
Número CAS |
145410-26-0 |
|---|---|
Fórmula molecular |
C32H40N2O |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
1-benzyl-3-[2,6-di(propan-2-yl)phenyl]-1-(4-phenylcyclohexyl)urea |
InChI |
InChI=1S/C32H40N2O/c1-23(2)29-16-11-17-30(24(3)4)31(29)33-32(35)34(22-25-12-7-5-8-13-25)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h5-17,23-24,27-28H,18-22H2,1-4H3,(H,33,35) |
Clave InChI |
MMABCDHYXCTBBS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)C3CCC(CC3)C4=CC=CC=C4 |
Sinónimos |
1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



